- Product class 7: aryl hypohalites, aryl peroxides, and aryloxy sulfur compounds, Science of Synthesis, 2007, 31, 665-704
Cas no 937-34-8 (phenyloxidanesulfonic acid)
phenyloxidanesulfonic acid structure
Product Name:phenyloxidanesulfonic acid
phenyloxidanesulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- Sulfuric acid,monophenyl ester
- phenyl hydrogen sulfate
- Phenyl sulfate (6CI, 7CI)
- Phenol sulfate
- phenyloxidanesulfonic acid
- phenyl wasserstoff sulfat
- phenyl hydrogen sulphate
- Q27103399
- UNII-2L4RKM5351
- SCHEMBL138895
- EN300-1716833
- CHEBI:27905
- phenol sulphate
- phenyl sulfate
- phenylsulphate
- C02180
- CS-0883163
- HY-128442
- aryl sulfate
- 2L4RKM5351
- Phenylsulfate
- DTXSID50239545
- DB14667
- 937-34-8
- C00850
- Sulfuric acid, monophenyl ester
- Aryl sulphate
- FT-0778050
-
- Inchi: 1S/C6H6O4S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H,7,8,9)
- InChI Key: CTYRPMDGLDAWRQ-UHFFFAOYSA-N
- SMILES: O=S(OC1C=CC=CC=1)(O)=O
Computed Properties
- Exact Mass: 173.99867984g/mol
- Monoisotopic Mass: 173.99867984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 72Ų
phenyloxidanesulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1716833-1g |
phenyloxidanesulfonic acid |
937-34-8 | 1g |
$136.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-5g |
phenyloxidanesulfonic acid |
937-34-8 | 5g |
$388.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-10g |
phenyloxidanesulfonic acid |
937-34-8 | 10g |
$703.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-0.05g |
phenyloxidanesulfonic acid |
937-34-8 | 0.05g |
$114.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-0.1g |
phenyloxidanesulfonic acid |
937-34-8 | 0.1g |
$120.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-0.25g |
phenyloxidanesulfonic acid |
937-34-8 | 0.25g |
$126.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-0.5g |
phenyloxidanesulfonic acid |
937-34-8 | 0.5g |
$131.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-1.0g |
phenyloxidanesulfonic acid |
937-34-8 | 1g |
$136.0 | 2023-06-04 | ||
| Enamine | EN300-1716833-2.5g |
phenyloxidanesulfonic acid |
937-34-8 | 2.5g |
$231.0 | 2023-09-20 | ||
| Enamine | EN300-1716833-5.0g |
phenyloxidanesulfonic acid |
937-34-8 | 5g |
$388.0 | 2023-06-04 |
phenyloxidanesulfonic acid Production Method
Production Method 1
Reaction Conditions
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled
1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt
1.2 Reagents: Chlorosulfonic acid ; cooled; 2 h, rt
Reference
- Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS, Metabolomics, 2023, 19(3),
Production Method 3
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Xylene ; 2 h, reflux; 3 h, reflux
1.2 reflux
1.2 reflux
Reference
- Polycondensation product containing phosphate or sulfate derivative of phenol and aldehyde for dispersant and hydraulic composition, Japan, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Sulfur trioxide Solvents: Nitromethane ; -35 °C
Reference
- Sulfur trioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4
Production Method 5
Reaction Conditions
1.1 Reagents: Chlorosulfonic acid Solvents: Carbon disulfide , N,N-Diethylaniline
Reference
- Arylsulfuric acids, Journal of the Chemical Society, 1926, 684, 684-90
Production Method 6
Reaction Conditions
1.1 Reagents: Sulfur trioxide
Reference
- Aromatic sulfonation. 90. Sulfonation of three symmetrical 2,6-dialkylphenols, 2,6-dimethylanisole. Sulfation and sulfonation product distributions and mechanisms, Journal of Organic Chemistry, 1984, 49(25), 4917-23
Production Method 7
Reaction Conditions
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane , Pyridine ; 0 °C; 0 °C → rt; 24 - 72 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Reference
- Transition-State Interactions in a Promiscuous Enzyme: Sulfate and Phosphate Monoester Hydrolysis by Pseudomonas aeruginosa Arylsulfatase, Biochemistry, 2019, 58(10), 1363-1378
Production Method 8
Reaction Conditions
Reference
- Aromatic sulfonation. 114. Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with sulfur trioxide. The influence of the solvent system on the reactivity and the sulfonic acid product distribution, Recueil des Travaux Chimiques des Pays-Bas, 1992, 111(4), 183-7
Production Method 9
Reaction Conditions
Reference
- Aromatic sulfonation. 102. Sulfonation and sulfation in reactions of C-methylated phenols and anisoles with sulfur trioxide. 4-Substituted phenyl hydrogen sulfates: effective reagents for transsulfonation, Recueil des Travaux Chimiques des Pays-Bas, 1988, 107(6), 426-30
phenyloxidanesulfonic acid Raw materials
phenyloxidanesulfonic acid Preparation Products
phenyloxidanesulfonic acid Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
937-34-8 (phenyloxidanesulfonic acid) Related Products
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